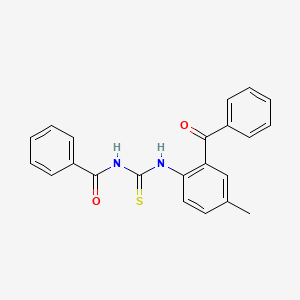

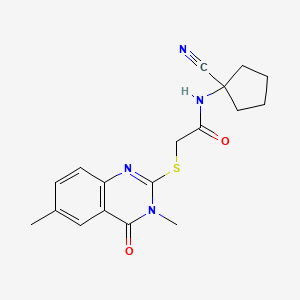

N-((2-benzoyl-4-methylphenyl)carbamothioyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular conformation of a similar compound, “N–((2–Acetylphenyl)carbamothioyl)benzamide”, is stabilized by intermolecular and intramolecular H–bonds . All DFT calculations have been implemented at the B3LYP level with the 6–311G(d,p) basis set . The optimized molecular structure parameters have been compared with the experimental one in the solid phase .Applications De Recherche Scientifique

Anticancer Properties

1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea exhibits promising anticancer potential. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its mechanism of action involves interfering with cellular signaling pathways critical for cancer growth .

Photodynamic Therapy (PDT)

In PDT, light-sensitive compounds are activated by specific wavelengths of light to generate reactive oxygen species (ROS) that selectively destroy cancer cells. 1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea derivatives have been investigated as potential photosensitizers for PDT due to their absorption properties and ability to generate ROS upon light exposure .

Antimicrobial Activity

This compound exhibits antimicrobial properties against bacteria, fungi, and viruses. Researchers have studied its efficacy against drug-resistant strains, making it a potential candidate for novel antimicrobial agents .

Metal Ion Chelation

1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea acts as a chelating agent for metal ions. It can form stable complexes with transition metals, which has implications in analytical chemistry, environmental remediation, and metal-based drug design .

Corrosion Inhibition

In the field of materials science, this compound has been investigated as a corrosion inhibitor for metals. Its ability to adsorb onto metal surfaces and form protective layers helps prevent corrosion in aggressive environments .

Organic Synthesis

1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea serves as a versatile building block in organic synthesis. Chemists use it to create more complex molecules, such as heterocycles and pharmaceutical intermediates .

Propriétés

IUPAC Name |

N-[(2-benzoyl-4-methylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c1-15-12-13-19(18(14-15)20(25)16-8-4-2-5-9-16)23-22(27)24-21(26)17-10-6-3-7-11-17/h2-14H,1H3,(H2,23,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMRQXMDQGXLOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-benzoyl-4-methylphenyl)carbamothioyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2505825.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2505826.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2505831.png)

![(2-(2-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2505836.png)

![6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2505839.png)

![1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2505840.png)

![2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2505842.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide](/img/structure/B2505843.png)